![molecular formula C56H72O12S4 B1336078 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene CAS No. 210706-03-9](/img/structure/B1336078.png)

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene

Vue d'ensemble

Description

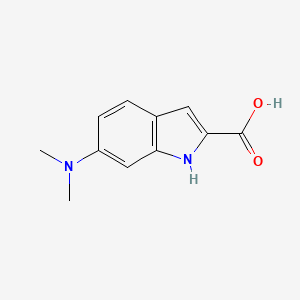

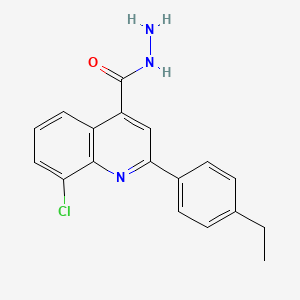

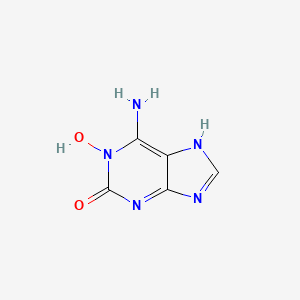

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is a type of calixarene, a class of macrocyclic compounds . It has the ability to self-assemble into water-soluble nanoparticles when combined with silver nitrate and fluorescein .

Molecular Structure Analysis

The molecular formula of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is C56H72O12S4 . The compound has a complex structure that includes multiple ether and ester groups, as well as four sulfur atoms . The exact 3D structure is not available due to the large number of atoms and the flexibility of the molecule .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . Its molecular weight is 1065.4 g/mol .Applications De Recherche Scientifique

Environmental Monitoring

- Mercury Detection in Water : A study developed a modified glassy carbon electrode using 4-tert-butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene, which significantly improved the sensitivity for detecting trace amounts of mercury (Hg 2+) in water. This approach offers a practical, rapid, and economical method for mercury determination in water samples (Wang et al., 2009).

- Silver Ion Detection : Similarly, this compound was used to enhance the sensitivity of a modified electrode for detecting silver ions (Ag+) in water, demonstrating its usefulness in environmental monitoring (Wang et al., 2011).

Chemical Synthesis and Properties

- Derivative Synthesis : The synthesis of photo-switchable derivatives of p-tert-butyl thiacalix[4]arenes containing ethoxycarbonyl and 4-amidoazobenzene fragments has been reported, showing the potential for creating compounds with unique binding properties (Vavilova et al., 2013).

- Metal Ion Recognition : A study showed that p-tert-butyl thiacalix[4]arenes functionalized with amide and hydrazide groups can effectively recognize and self-assemble with metal ions, forming nanosized structures. This has implications for constructing molecular receptors and nanotechnology applications (Yushkova & Stoikov, 2009).

Molecular Recognition and Self-Assembly

- Amino Acid and Anion Recognition : Research has demonstrated that thiacalix[4]arene derivatives can act as receptors for α-hydroxy and dicarboxylic acids, exhibiting specific binding properties. This suggests potential applications in molecular recognition and sensing technologies (Stoikov et al., 2010).

- Supramolecular Assemblies : Another study explored the self-assembly properties of thiacalix[4]arene derivatives, particularly their ability to form nanoscale aggregates and recognize specific metal cations, which could be utilized in nanotechnology and materials science (Stoikov et al., 2009).

Propriétés

IUPAC Name |

ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaen-25-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H72O12S4/c1-17-61-45(57)29-65-49-37-21-33(53(5,6)7)22-38(49)70-40-24-35(55(11,12)13)26-42(51(40)67-31-47(59)63-19-3)72-44-28-36(56(14,15)16)27-43(52(44)68-32-48(60)64-20-4)71-41-25-34(54(8,9)10)23-39(69-37)50(41)66-30-46(58)62-18-2/h21-28H,17-20,29-32H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVIIKFHGZNQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2C=C(C=C1SC3=CC(=CC(=C3OCC(=O)OCC)SC4=CC(=CC(=C4OCC(=O)OCC)SC5=C(C(=CC(=C5)C(C)(C)C)S2)OCC(=O)OCC)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413134 | |

| Record name | AGN-PC-0LP4U9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1065.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene | |

CAS RN |

210706-03-9 | |

| Record name | AGN-PC-0LP4U9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)

![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)